2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Drug Design ADME Prediction QSAR

2-Hydroxy-3-(2-methylphenyl)benzaldehyde (CAS 343603-83-8) is a substituted salicylaldehyde derivative featuring a biphenyl core with a 2-methyl substituent on the pendant phenyl ring. This compound serves as a specialized aromatic aldehyde building block for the synthesis of Schiff base ligands and more complex heterocyclic structures.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 343603-83-8
Cat. No. B6317216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(2-methylphenyl)benzaldehyde
CAS343603-83-8
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC(=C2O)C=O
InChIInChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3
InChIKeyNVWHMKUNDKONSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(2-methylphenyl)benzaldehyde (CAS 343603-83-8): Sourcing and Differentiation Guide for Biphenyl-Salicylaldehyde Derivatives


2-Hydroxy-3-(2-methylphenyl)benzaldehyde (CAS 343603-83-8) is a substituted salicylaldehyde derivative featuring a biphenyl core with a 2-methyl substituent on the pendant phenyl ring. This compound serves as a specialized aromatic aldehyde building block for the synthesis of Schiff base ligands and more complex heterocyclic structures . Unlike the simpler 3-phenyl or unsubstituted analogs, the ortho-methyl group introduces unique steric and electronic properties that can be leveraged to modulate the geometry of metal complexes and the reactivity of the resulting ligands [1].

Why Generic Salicylaldehydes are Not a Drop-in Replacement for 2-Hydroxy-3-(2-methylphenyl)benzaldehyde in Specialized Ligand Design


While a broad class of hydroxybenzaldehydes and biphenyl-carbaldehydes share a common salicylaldehyde core, their functional performance in applications like metal chelation, catalysis, and enzyme inhibition is exquisitely sensitive to the substitution pattern. The presence and position of the 2-methylphenyl group on the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde core directly influences key properties, including steric bulk, logP, and the geometry of the intramolecular hydrogen bond. A simple substitution with 2-hydroxy-3-phenylbenzaldehyde (CAS 14562-10-8) will lack the ortho-methyl-induced steric hindrance [1], which can drastically alter the coordination sphere of resulting metal complexes. Similarly, 2-hydroxy-3-methylbenzaldehyde (CAS 824-42-0) presents a vastly different lipophilic and electronic profile due to the absence of the extended pi-system of the phenyl ring . Therefore, any attempt to interchange these compounds without empirical validation risks altering critical properties like binding affinity, solubility, and catalytic activity in the final application.

Quantitative Procurement Evidence: Comparative Physicochemical and Biological Profile of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde


Comparative LogP Analysis: Increased Lipophilicity vs. Non-Phenyl and Unsubstituted Analogs

2-Hydroxy-3-(2-methylphenyl)benzaldehyde demonstrates a significantly higher calculated partition coefficient (cLogP) compared to its non-phenyl and unsubstituted biphenyl analogs. This quantitative difference in lipophilicity is a critical factor for procurement when designing compounds for membrane permeability or for building a focused library of diverse scaffolds [1][2].

Drug Design ADME Prediction QSAR

Comparative MAO-B Inhibition: Potency vs. an Unsubstituted Biphenyl Analog

In a direct comparison from a shared assay set, a compound containing the 2-Hydroxy-3-(2-methylphenyl)benzaldehyde core was evaluated for MAO-B inhibition. While the exact target compound's data is not available, the analog 2-Hydroxy-3-phenylbenzaldehyde (CAS 14562-10-8) showed an IC50 of 1900 nM against human recombinant MAO-B [1]. This provides a quantitative baseline for the biphenyl-salicylaldehyde chemotype's activity against this target.

Neuroscience Enzyme Inhibition Chemical Biology

Impact of Ortho-Methyl Substitution on Intramolecular Hydrogen Bonding and Steric Profile

The defining feature of salicylaldehyde derivatives is the strong, six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. The introduction of an ortho-methyl group on the pendant 3-phenyl ring in 2-Hydroxy-3-(2-methylphenyl)benzaldehyde introduces significant steric hindrance adjacent to the biaryl axis. This differentiates it from the unsubstituted 2-hydroxy-3-phenylbenzaldehyde (CAS 14562-10-8) and is a key design element for influencing the dihedral angle between the two aromatic rings [1].

Coordination Chemistry Ligand Design Crystal Engineering

Where to Deploy 2-Hydroxy-3-(2-methylphenyl)benzaldehyde (CAS 343603-83-8): Evidence-Backed Applications


Development of Sterically-Demanding Schiff Base Ligands for Asymmetric Catalysis

The ortho-methyl group on the phenyl ring of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde provides a defined steric parameter, as detailed in the evidence for conformational restriction. This makes it a rational choice for synthesizing chiral Schiff base ligands used in asymmetric catalysis. The steric bulk can influence the enantioselectivity of metal-catalyzed reactions by controlling the substrate's approach to the active site [1].

Synthesis of MAO-B Inhibitors for Neurological Disease Research

Based on the established activity of the 2-Hydroxy-3-phenylbenzaldehyde core against MAO-B (IC50 = 1.9 µM), this compound serves as a privileged scaffold for designing novel monoamine oxidase B inhibitors. The target compound, with its added methyl group, provides a unique SAR starting point for optimizing potency, selectivity, and physicochemical properties, such as lipophilicity (cLogP = 3.18), which is crucial for crossing the blood-brain barrier [2].

Construction of Metal-Organic Frameworks (MOFs) with Tailored Pore Environments

The combination of the classic salicylaldehyde bidentate chelating motif and the steric bulk of the 2-methylphenyl substituent makes 2-Hydroxy-3-(2-methylphenyl)benzaldehyde a strategic building block for MOF synthesis. As established in the structural analysis, this ligand can be used to intentionally create steric congestion around metal nodes, which in turn can control pore size and shape, leading to enhanced gas selectivity in separation or sensing applications [3].

Building Blocks for Lipophilic Drug-Like Libraries

The calculated LogP of 3.18, which is significantly higher than that of simpler 3-alkyl analogs, positions 2-Hydroxy-3-(2-methylphenyl)benzaldehyde as a valuable component for synthesizing compound libraries with a specific, moderately lipophilic profile. In drug discovery, this lipophilicity range is often associated with improved passive membrane permeability and target engagement, making it a strategic choice for hit-to-lead optimization campaigns [1].

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